molecular formula C18H32N6O8S3 B13781773 N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid CAS No. 65665-49-8

N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid

Cat. No.: B13781773
CAS No.: 65665-49-8
M. Wt: 556.7 g/mol
InChI Key: SLIXQXIILREMCB-UHFFFAOYSA-N
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Description

N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid is a compound with the molecular formula C18H32N6O8S3. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide involves the reaction of 4-hydrazinylphenyl ethylamine with methanesulfonyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide
  • N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide sulfate

Uniqueness

N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide stands out due to its unique chemical structure, which imparts specific reactivity and properties. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Properties

CAS No.

65665-49-8

Molecular Formula

C18H32N6O8S3

Molecular Weight

556.7 g/mol

IUPAC Name

N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid

InChI

InChI=1S/2C9H15N3O2S.H2O4S/c2*1-15(13,14)11-7-6-8-2-4-9(12-10)5-3-8;1-5(2,3)4/h2*2-5,11-12H,6-7,10H2,1H3;(H2,1,2,3,4)

InChI Key

SLIXQXIILREMCB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCCC1=CC=C(C=C1)NN.CS(=O)(=O)NCCC1=CC=C(C=C1)NN.OS(=O)(=O)O

Origin of Product

United States

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